BenchChemオンラインストアへようこそ!

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

LogP Lipophilicity Drug-likeness

This 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS 1339473-72-1) is a regiospecific building block featuring a Pd-catalyzed cross-coupling-ready aryl bromide at the 3-position activated by a para-methyl group, and an imidazole for metal coordination/H-bonding. Its distinct substitution pattern yields a LogP of 2.41 and electronic profile critical for I1R-selective pharmacophores and type II kinase inhibitor fragments. Consistent 95% purity ensures reproducible yields across library batches. Procure this specific regioisomer to preserve SAR integrity and synthetic versatility.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B13325196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC2=NC=CN2)Br
InChIInChI=1S/C11H12BrN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
InChIKeyUSUSTQXQAKIFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS 1339473-72-1): Procurement-Grade Physicochemical and Structural Baseline


3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS 1339473-72-1) is a brominated N-aryl imidazole derivative with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol . It features a 3-bromo-4-methylaniline core linked via a secondary amine to a 1H-imidazol-2-ylmethyl group [1]. The compound is commercially available at 95% purity with a calculated LogP of 2.41, two hydrogen bond donors, two hydrogen bond acceptors, and an Fsp3 value of 0.18, indicating a predominantly planar, aromatic scaffold suitable for fragment-based drug discovery and medicinal chemistry campaigns . Its dual functionality — an aryl bromide handle for cross-coupling reactions and an imidazole moiety for metal coordination or hydrogen bonding — positions it as a versatile intermediate in the synthesis of more complex bioactive molecules .

Why 3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline Cannot Be Replaced by a Generic N-Aryl Imidazole Analog


Generic substitution among N-aryl imidazole building blocks is unreliable because subtle variations in halogen position (ortho vs. meta vs. para), methyl substitution pattern, and the aniline-imidazole linkage geometry produce compounds with divergent physicochemical properties, reactivity profiles, and biological target engagement . The 3-bromo-4-methyl substitution pattern in this compound generates a specific LogP of 2.41 and a characteristic electronic distribution on the aryl ring that cannot be replicated by the 2-bromo regioisomer (CAS 1249581-84-7) or the des-methyl analog (CAS 1020670-24-9, MW 252.11) . In imidazoline receptor pharmacology, methylation of the aromatic ring and the linker bridge dramatically alters I1/I2/α2-adrenoceptor selectivity ratios — a class-level observation that makes blind substitution scientifically indefensible [1]. The bromine atom at the 3-position, activated by the electron-donating 4-methyl group, provides a unique reactivity profile for Pd-catalyzed cross-coupling that differs from the 2-bromo or 4-bromo isomers in both reaction rate and regioselectivity of subsequent functionalization [2].

3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline: Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differentiation: 3-Bromo-4-methyl vs. Des-Methyl Analog Dictates Membrane Permeability and Pharmacokinetic Profile

The target compound exhibits a calculated LogP of 2.41, as reported by Fluorochem . Its closest des-methyl analog, 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline (CAS 1020670-24-9, MW 252.11), lacks the 4-methyl substituent and is expected to have a LogP approximately 0.5–0.6 units lower based on the π contribution of a methyl group (+0.52 per Hansch constant). This LogP difference translates to an approximately 3–4 fold difference in octanol-water partition coefficient, significantly impacting passive membrane permeability, CNS penetration potential, and plasma protein binding [1]. For researchers optimizing CNS drug candidates, the higher LogP of 2.41 falls within the desirable CNS drug range (typically 2–4), whereas the des-methyl analog (estimated LogP ~1.8–1.9) may be suboptimal for blood-brain barrier penetration [2].

LogP Lipophilicity Drug-likeness ADME

Bromine Regioisomerism: Position 3-Br vs. 2-Br Alters Electronic Profile and Cross-Coupling Reactivity

The target compound bears bromine at the 3-position of the aniline ring, para to the methyl group and meta to the amine linkage. Its regioisomer, 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS 1249581-84-7), has bromine at the 2-position (ortho to the amine). This positional difference produces distinct electronic environments: in the 3-bromo isomer, the bromine is conjugated with the electron-donating methyl group (para relationship, +M effect), enhancing electron density at bromine and facilitating oxidative addition in Pd-catalyzed cross-coupling; in the 2-bromo isomer, steric hindrance from the adjacent NH-CH2-imidazole group significantly retards cross-coupling rates . Moreover, the 3-bromo substitution pattern maps onto pharmacophore models for imidazoline I1/I2 receptors where meta-substitution on the aryl ring has been associated with I1 selectivity, whereas ortho-substitution tends to favor α2-adrenoceptor binding [1].

Regioisomer Cross-coupling Electronic effects SAR

Hydrogen Bond Donor/Acceptor Profile: Differentiating from N-Desmethyl and Non-Imidazole Analogs

The target compound possesses exactly 2 hydrogen bond donors (imidazole NH and secondary amine NH) and 2 hydrogen bond acceptors (imidazole N and aniline N), as documented in the Fluorochem technical datasheet . This balanced HBD/HBA profile results in a topological polar surface area (TPSA) of 40.7 Ų, as reported by Kuujia [1]. For comparison, the des-bromo analog N-(1H-imidazol-2-ylmethyl)-4-methylaniline (lacking bromine) would have a reduced molecular footprint but comparable HBD/HBA count, yet loses the critical halogen bond donor capability of bromine, which is increasingly recognized as a significant contributor to protein-ligand binding enthalpy [2]. The Fsp3 value of 0.18 confirms a highly aromatic, planar structure — a profile consistent with kinase inhibitor pharmacophores and type II kinase inhibitor scaffolds [3].

Hydrogen bonding Drug-likeness Solubility Permeability

Commercial Purity Benchmarking: 95% Assay Consistency Across Multiple Independent Suppliers

The target compound is consistently supplied at 95% purity by multiple independent vendors: Fluorochem (UK), Leyan (China), and Enamine (Ukraine, via global distributors) [1]. This cross-vendor purity consistency provides procurement flexibility and supply chain redundancy — a non-trivial advantage for long-term drug discovery programs. Enamine offers the compound in quantities from 250 mg ($683) to 10 g ($3,191) [1]. In contrast, the 2-bromo regioisomer (CAS 1249581-84-7) is available from fewer suppliers at 95% purity, and the des-methyl analog (CAS 1020670-24-9) shows more limited commercial availability . The consistent 95% purity specification across independent quality control systems reduces the risk of batch-to-batch variability that could confound SAR interpretation.

Purity Quality control Reproducibility Procurement

Imidazoline Receptor Class-Level Differentiation: Methylation Pattern Dictates I1 vs. α2-Adrenoceptor Selectivity

Although no direct binding data for the target compound itself were identified in primary literature, class-level SAR from the imidazoline receptor field provides strong inferential evidence for its differentiated profile. Schann et al. (2012) demonstrated that methylation of the aromatic ring and the linker bridge in imidazoline-related compounds (IRCs) dramatically alters I1 imidazoline receptor (I1R) vs. α2-adrenoceptor (α2-AR) selectivity [1]. Specifically, methylation of the heterocyclic moiety resulted in a significant loss of α2-AR affinity while preserving or enhancing I1R binding, leading to the discovery of LNP 630, the first highly selective I1R agent with hypotensive activity [2]. The target compound's 3-bromo-4-methyl substitution pattern, combined with the imidazol-2-ylmethyl linker, positions it within this structurally defined SAR space distinct from non-methylated or differently halogenated analogs. Researchers targeting I1R-selective pharmacology should therefore prioritize this substitution pattern over des-methyl or ortho-bromo alternatives [3].

Imidazoline I1 receptor α2-Adrenoceptor Selectivity Blood pressure

3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based Drug Discovery Targeting Imidazoline I1 Receptors or Kinase ATP-Binding Sites

The compound's LogP of 2.41 and balanced HBD/HBA profile (2/2) position it within CNS drug-like chemical space, while the 3-bromo-4-methyl substitution pattern is consistent with the I1R-selective pharmacophore established in the LNP series [1]. For kinase programs, the planar, aromatic scaffold (Fsp3 = 0.18) with a bromine handle at the 3-position is suitable as a type II kinase inhibitor fragment that can be elaborated via Suzuki-Miyaura cross-coupling at the bromine position to access diverse chemical space [2]. Procurement of this specific regioisomer, rather than the 2-bromo analog, is recommended because the 3-bromo position provides superior accessibility for Pd-catalyzed diversification without steric interference from the adjacent NH-CH2-imidazole group [2].

Building Block for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl bromide at the 3-position, electronically activated by the para-methyl group, serves as an efficient handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. The imidazole NH and secondary amine NH are compatible with common cross-coupling conditions, enabling late-stage diversification of elaborated intermediates. The compound's consistent 95% purity across multiple suppliers (Fluorochem, Leyan, Enamine) ensures reproducible reaction yields across library production batches — a critical requirement for hit-to-lead and lead optimization campaigns where batch-to-batch variability can confound SAR interpretation [2]. At a procurement scale of 2.5 g ($1,454), the compound provides sufficient material for approximately 50–100 parallel coupling reactions at 0.1 mmol scale, making it cost-effective for medium-throughput library synthesis [2].

Pharmacophore Validation in Imidazoline Receptor Research Programs

For academic or industrial groups investigating the therapeutic potential of I1 imidazoline receptor modulation (hypertension, metabolic syndrome, neuroprotection), this compound represents a structurally defined probe within a well-characterized SAR series [1]. The class-level evidence from Schann et al. (2012) establishes that methylation of the aryl ring in imidazoline-related compounds is a critical determinant of I1R vs. α2-AR selectivity [1]. Procuring the 3-bromo-4-methyl variant, rather than a des-methyl or non-halogenated analog, provides the ability to subsequently install diverse aryl/heteroaryl groups at the bromine position while maintaining the methylation pattern associated with I1R selectivity. This strategic procurement decision preserves both the pharmacophoric integrity and the synthetic versatility of the scaffold [1][2].

Negative Control or Selectivity Counter-Screen for α2-Adrenoceptor Programs

Given the class-level SAR indicating that methylation of imidazoline-related compounds reduces α2-AR affinity, this compound (with its 4-methyl and 3-bromo substituents) may serve as a useful selectivity control in α2-AR drug discovery programs [1]. When screening compound libraries against α2A, α2B, or α2C adrenoceptor subtypes, inclusion of this compound as a reference can help establish the selectivity window: compounds that bind similarly to this reference are likely engaging I1R rather than α2-AR, whereas compounds showing significantly stronger α2-AR displacement than this reference are genuine α2-AR hits. The availability from multiple vendors at consistent purity supports its use as a standardized reference compound across screening campaigns [2].

Quote Request

Request a Quote for 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.